molecular formula C13H14N4O2 B5141199 2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine

2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine

Cat. No.: B5141199
M. Wt: 258.28 g/mol
InChI Key: MOMRVWYQZSSHEQ-UHFFFAOYSA-N
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Description

2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine is an aromatic compound with a complex structure that includes multiple amine groups and a nitro group.

Preparation Methods

The synthesis of 2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amination reactions. The specific conditions for these reactions often involve the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the desired product .

Industrial production methods may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of the intermediates and the final product .

Chemical Reactions Analysis

2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine involves its interaction with specific molecular targets. The nitro group and amine groups can participate in various biochemical pathways, potentially leading to the inhibition or activation of certain enzymes. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar compounds to 2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine include:

The uniqueness of this compound lies in its combination of multiple amine groups and a nitro group, which provides it with distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-12(14)6-10(7-13(8)15)16-9-2-4-11(5-3-9)17(18)19/h2-7,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMRVWYQZSSHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)NC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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